molecular formula C14H19ClN2O4S B2387788 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide CAS No. 2094509-64-3

5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide

Cat. No.: B2387788
CAS No.: 2094509-64-3
M. Wt: 346.83
InChI Key: NRKBSLISTUZWLY-UHFFFAOYSA-N
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Description

5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyridine ring substituted with a chloro group, a methanesulfonyl group, and a carboxamide group, along with a dimethyloxan moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Chloro Group: Chlorination of the pyridine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Methanesulfonyl Group: This step involves the reaction of the pyridine derivative with methanesulfonyl chloride in the presence of a base like triethylamine.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding acid chloride with an amine.

    Incorporation of the Dimethyloxan Moiety: This step involves the reaction of the intermediate compound with 2,2-dimethyloxan-4-amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxybenzenesulfonamide
  • N-(2,2-dimethyloxan-4-yl)benzamide

Uniqueness

5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methylsulfonylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-14(2)7-9(4-5-21-14)17-13(18)10-6-12(22(3,19)20)16-8-11(10)15/h6,8-9H,4-5,7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKBSLISTUZWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=CC(=NC=C2Cl)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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